3-Nitro-1-(trifluoromethanesulfinyl)naphthalene
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Overview
Description
3-Nitro-1-(trifluoromethanesulfinyl)naphthalene is an organic compound with the molecular formula C₁₁H₆F₃NO₃S It is characterized by the presence of a nitro group (-NO₂) and a trifluoromethanesulfinyl group (-SO₂CF₃) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(trifluoromethanesulfinyl)naphthalene typically involves the nitration of 1-(trifluoromethanesulfinyl)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(trifluoromethanesulfinyl)naphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-1-(trifluoromethanesulfinyl)naphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Nitro-1-(trifluoromethanesulfonyl)naphthalene.
Scientific Research Applications
3-Nitro-1-(trifluoromethanesulfinyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(trifluoromethanesulfinyl)naphthalene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethanesulfinyl group can engage in strong electron-withdrawing interactions. These properties make the compound a valuable tool in studying various biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(trifluoromethylsulfonyl)naphthalene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Nitro-1-naphthaldehyde: Contains an aldehyde group instead of a trifluoromethanesulfinyl group.
1-Nitro-2-(trifluoromethanesulfinyl)benzene: A benzene derivative with similar functional groups.
Uniqueness
The presence of these groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields .
Properties
CAS No. |
88581-13-9 |
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Molecular Formula |
C11H6F3NO3S |
Molecular Weight |
289.23 g/mol |
IUPAC Name |
3-nitro-1-(trifluoromethylsulfinyl)naphthalene |
InChI |
InChI=1S/C11H6F3NO3S/c12-11(13,14)19(18)10-6-8(15(16)17)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
HIKJZZYXDBAYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2S(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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